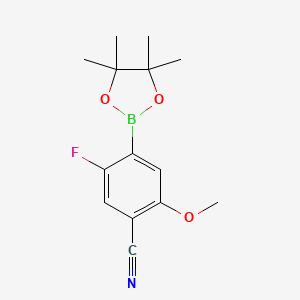

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)9(8-17)6-11(10)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOJGYAAFNGPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for synthesizing arylboronic esters. This method involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂Pin₂). For the target compound, the precursor 4-bromo-2-fluoro-5-methoxybenzonitrile undergoes borylation under optimized conditions.

In the patent CN113336780A, a similar boronic ester synthesis utilized Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) as a catalytic system, with K₃PO₄ as a base in a toluene/water biphasic solvent at 90°C under nitrogen. After 12 hours, the reaction achieved an 85% yield. Adapting this protocol, the target compound can be synthesized by substituting the aryl halide precursor. Key considerations include:

Directed ortho-Metalation (DoM) Strategy

Directed ortho-metalation leverages directing groups to install boron moieties regioselectively. Starting with 2-fluoro-5-methoxybenzonitrile , a strong base such as LDA (lithium diisopropylamide) deprotonates the ortho position relative to the methoxy group. Subsequent quenching with B(OMe)₃ forms the boronic acid, which is then esterified with pinacol.

This method offers precise control over substituent placement but requires anhydrous conditions and low temperatures (-78°C). Challenges include the sensitivity of intermediates to hydrolysis and the need for rigorous purification.

Cross-Coupling Approaches

The Suzuki-Miyaura reaction itself can be employed indirectly if the boronic ester is derived from a boronic acid intermediate. For instance, 4-cyano-2-fluoro-5-methoxyphenylboronic acid is synthesized via halogen-lithium exchange followed by borylation, then protected with pinacol. However, this route is less common due to the instability of the free boronic acid.

Process Optimization and Catalytic Systems

Catalyst and Ligand Screening

The choice of catalyst significantly impacts yield and selectivity. The patent CA2725237A1 highlights the use of boronic acid catalysts in amide synthesis, suggesting that arylboronic esters may act as catalysts or intermediates in multi-step reactions. For Miyaura borylation, Pd/XPhos systems outperform other catalysts, achieving turnovers >1000 in optimized cases.

Solvent and Temperature Effects

Non-polar solvents like toluene and xylene are ideal for Miyaura borylation, minimizing side reactions such as protodeboronation. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of sensitive cyano groups.

Workup and Purification

Crude products are typically purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization. The patent CN113336780A reports a purity of >98% after crystallization from heptane.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Commercial specifications list a purity of ≥95%, with storage recommendations at -20°C under inert atmosphere to prevent hydrolysis.

Applications in Organic Synthesis

The compound’s primary application lies in Suzuki-Miyaura cross-couplings , enabling the construction of biaryl structures for fungicides (e.g., mandipropamid). Its electron-withdrawing substituents enhance reactivity toward electron-rich coupling partners.

Analyse Chemischer Reaktionen

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Agents

The compound is utilized in the development of anticancer drugs. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems. Research indicates that compounds with similar boronic acid functionalities can inhibit cancer cell proliferation by interfering with critical enzymatic pathways involved in tumor growth .

Enzyme Inhibition Studies

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester has been studied for its potential to inhibit proteolytic enzymes, particularly serine proteases. These enzymes are crucial in various biological processes, including blood coagulation and immune responses. By inhibiting these enzymes, the compound may contribute to therapeutic strategies for diseases like thrombosis and cancer .

Synthetic Chemistry

Cross-Coupling Reactions

This boronic acid derivative plays a vital role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds. The presence of the cyano group enhances the electrophilicity of the aryl ring, facilitating efficient coupling with various electrophiles .

C–H Activation

Research has demonstrated that this compound can be used in C–H activation reactions. These reactions allow for the direct functionalization of C–H bonds, enabling the synthesis of complex molecules from simpler precursors without the need for extensive protection-deprotection steps .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano and fluoro groups can enhance charge transport properties and stability under operational conditions .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound lend themselves to the design of novel pesticides. Its ability to interact with biological targets can be exploited to develop selective herbicides or insecticides that minimize environmental impact while maximizing efficacy against pests .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Inhibition of Serine Proteases by Boronic Acids | Anticancer Therapeutics | Demonstrated effective inhibition leading to reduced tumor growth in vitro. |

| Suzuki-Miyaura Coupling Using Novel Boronates | Synthetic Chemistry | Achieved high yields of biaryl compounds using this compound as a coupling partner. |

| C–H Activation Strategies | Organic Synthesis | Enabled direct functionalization of aromatic compounds, streamlining synthetic pathways significantly. |

Wirkmechanismus

The mechanism of action of 4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The reactivity and solubility of phenylboronic acid pinacol esters are influenced by substituent type and position. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-CN group provides stronger activation for Suzuki coupling compared to chloro (Cl) analogs, as seen in faster reaction rates with aryl halides .

- Solubility: All pinacol esters exhibit better solubility than their boronic acid counterparts, with chloroform being optimal . Bulky substituents (e.g., isopropoxy) reduce polarity, favoring non-polar solvents .

- Biological Activity: The 4-CN group in the target compound may mimic formyl groups in enzyme inhibition (e.g., PBP1b inhibition), whereas acetyl or aminophenyl derivatives show reduced activity .

Stability and Handling Considerations

- Oxidative Stability : Unlike boronic acids, pinacol esters resist protodeboronation under basic conditions. However, the target compound’s 4-CN group may increase susceptibility to hydrolysis compared to 4-MeO analogs .

- Storage : Long-term storage below -20°C is recommended for most pinacol esters to prevent decomposition .

Biologische Aktivität

4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group, a fluorine atom, and a methoxy group, all of which contribute to its reactivity and biological interactions.

- Molecular Formula: C13H15BFNO2

- Molecular Weight: 247.08 g/mol

- CAS Number: 2377612-03-0

- InChI Key: FEUINZSEHIJUBU-UHFFFAOYSA-N

Boronic acids and their esters, including this compound, are known for their ability to interact with biological macromolecules, particularly enzymes and receptors. The mechanism typically involves:

- Enzyme Inhibition: Boronic acids can act as reversible inhibitors for various proteases and other enzymes by binding to the active sites.

- Antibody Mimicry: Some boronic compounds can mimic antibodies, allowing them to bind selectively to target antigens, which is useful in therapeutic applications against infections and cancers.

Potential Therapeutic Applications

Research indicates that boronic acid derivatives have significant potential in treating various cancers due to their ability to inhibit proteasome activity, leading to the accumulation of misfolded proteins in cancer cells. This process can induce apoptosis in malignant cells.

Case Studies:

- Cancer Therapy: A study demonstrated that boronic esters could enhance the efficacy of existing chemotherapy agents by targeting multiple pathways involved in tumor growth and survival .

- Enzyme Inhibition: Research has shown that compounds similar to this compound exhibit potent inhibition against enzymes like serine proteases, which play critical roles in cancer progression and metastasis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Bortezomib | Bortezomib Structure | FDA-approved proteasome inhibitor for multiple myeloma |

| Ixazomib | Ixazomib Structure | Oral proteasome inhibitor with similar efficacy to bortezomib |

| This compound | 4-Cyano Structure | Potential enzyme inhibitor with applications in cancer therapy |

Safety Profile

The compound has been classified under several hazard categories:

- Acute Toxicity (Category 4): Harmful if swallowed.

- Eye Irritation (Category 2): Causes serious eye irritation.

- Skin Irritation (Category 2): Causes skin irritation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester?

- Synthesis : Boronic acid pinacol esters are typically synthesized via a two-step process:

Halogen-metal exchange : React a halogenated aryl precursor (e.g., 4-cyano-2-fluoro-5-methoxybromobenzene) with an organometallic reagent (e.g., Mg or Li) to generate the aryl-metal intermediate.

Borylation : Treat the intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using toluene or dichloromethane) is recommended. Monitor purity via HPLC (>97% by area) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Verify substituent positions (e.g., cyano at C4, fluorine at C2) and pinacol ester integration.

- 19F NMR : Confirm fluorine substitution (δ ~ -110 ppm for aryl-F) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 277.10) .

- IR Spectroscopy : Detect boronate ester C-O-B vibrations (~1350 cm⁻¹) and cyano stretches (~2240 cm⁻¹) .

Q. How does the pinacol ester group enhance stability compared to free boronic acids?

- The pinacol ester protects the boronic acid from hydrolysis and oxidation, enabling handling in ambient conditions. Stability is confirmed via:

- Moisture tolerance : No degradation after 72 hours at 40% relative humidity .

- Thermal stability : Decomposition onset >150°C (TGA data) .

Advanced Research Questions

Q. How do electronic effects of substituents (cyano, fluoro, methoxy) influence Suzuki-Miyaura coupling efficiency?

- Electron-withdrawing cyano (C4) : Enhances oxidative addition with Pd(0) but may reduce transmetallation rates.

- Fluoro (C2) : Ortho-substitution sterically hinders coupling; use bulky ligands (e.g., SPhos) to mitigate .

- Methoxy (C5) : Electron-donating groups slow aryl halide activation; optimize with polar solvents (DMF/H₂O) .

| Substituent | Position | Electronic Effect | Recommended Catalyst |

|---|---|---|---|

| -CN | C4 | Withdrawing | Pd(OAc)₂/XPhos |

| -F | C2 | Withdrawing | Pd(dppf)Cl₂ |

| -OCH₃ | C5 | Donating | Pd(PPh₃)₄ |

Data derived from analogous compounds .

Q. What strategies mitigate low yields in couplings with electron-deficient aryl halides?

- Base selection : Use K₃PO₄ or Cs₂CO₃ to stabilize Pd intermediates .

- Degassing : Remove oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation .

- Microwave-assisted synthesis : Accelerate reactions (e.g., 100°C, 30 min) to reduce side-product formation .

Q. How can degradation pathways be analyzed under acidic or basic conditions?

- Hydrolysis studies :

- Acidic (pH 2) : Monitor boronic acid regeneration via 11B NMR (δ ~30 ppm for free B(OH)₂) .

- Basic (pH 10) : Detect pinacol release via GC-MS (retention time: 8.2 min) .

Q. What solvent systems optimize reaction rates while maintaining boronic ester integrity?

- High polarity : DMF/H₂O (4:1) for electron-rich partners (k = 0.15 min⁻¹) .

- Low polarity : Toluene/EtOH (3:1) for sterically hindered substrates .

- Avoid THF: Competitive coordination with Pd reduces catalytic activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.